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Compound of Interest

Compound Name:
3-Methoxypyridine-2-carboxylic

acid

Cat. No.: B098498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the expected spectroscopic

data for 3-Methoxypyridine-2-carboxylic acid (CAS No: 16478-52-7, Molecular Formula:

C₇H₇NO₃, Molecular Weight: 153.14 g/mol ). Due to the limited availability of public

experimental spectra for this specific compound, this document presents predicted and typical

spectroscopic values based on the analysis of its structural features. It also includes

comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this

nature.

Predicted and Typical Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Methoxypyridine-2-
carboxylic acid. These values are derived from established principles of spectroscopy and by

comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons on
Pyridine Ring

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.2 - 7.4 dd J = 7.5, 4.5

H-5 8.1 - 8.3 dd J = 7.5, 1.5

H-6 8.4 - 8.6 dd J = 4.5, 1.5

Other Protons

-OCH₃ 3.9 - 4.1 s -

-COOH 10.0 - 13.0 br s -

dd = doublet of doublets, s = singlet, br s = broad singlet Predicted for a solution in a common

deuterated solvent like DMSO-d₆ or CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-2 (C-COOH) 165 - 170

C-3 (C-OCH₃) 155 - 160

C-4 120 - 125

C-5 135 - 140

C-6 145 - 150

-OCH₃ 55 - 60

-COOH 165 - 170

Predicted for a solution in a common deuterated solvent like DMSO-d₆ or CDCl₃.

Table 3: Typical IR Absorption Bands
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Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500-3300 Broad
Hydrogen-bonded

hydroxyl stretch

C-H (Aromatic) 3000-3100 Medium Aromatic C-H stretch

C-H (Methoxy) 2850-2960 Medium Aliphatic C-H stretch

C=O (Carboxylic Acid) 1700-1725 Strong
Carbonyl stretch

(dimer)

C=C, C=N (Aromatic

Ring)
1400-1600 Medium-Strong

Aromatic ring skeletal

vibrations

C-O

(Methoxy/Carboxylic

Acid)

1200-1300 Strong C-O stretch

O-H Bend 900-950 Broad, Medium
Out-of-plane O-H

bend

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/z Ion Description

153 [M]⁺ Molecular Ion

136 [M-OH]⁺ Loss of hydroxyl radical

125 [M-CO]⁺ or [M-C₂H₄]⁺
Loss of carbon monoxide or

ethylene

108 [M-COOH]⁺ Loss of carboxyl group

94 [M-CO-OCH₃]⁺
Subsequent loss of methoxy

radical

78 [C₅H₄N]⁺ Pyridine ring fragment

m/z = mass-to-charge ratio
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Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid

organic compound such as 3-Methoxypyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Materials and Equipment:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

Volumetric flasks and pipettes

Analytical balance

Vortex mixer and/or sonicator

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 3-Methoxypyridine-2-carboxylic acid for ¹H NMR, or

20-50 mg for ¹³C NMR, and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is

generally good for carboxylic acids).

Mix the sample thoroughly using a vortex mixer or sonicator until the solid is completely

dissolved.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
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Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.
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Materials and Equipment:

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Spatula

Solvents for cleaning (e.g., isopropanol, acetone)

Lint-free wipes

Procedure:

Sample Preparation (using ATR):

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile

solvent like isopropanol or acetone.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the solid 3-Methoxypyridine-2-carboxylic acid onto the ATR

crystal.

Use the pressure clamp to press the sample firmly and evenly against the crystal surface

to ensure good contact.

Data Acquisition:

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

The data is collected over a standard range, typically 4000-400 cm⁻¹.

Data Processing and Analysis:

The resulting spectrum will be a plot of percent transmittance or absorbance versus

wavenumber (cm⁻¹).
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Identify the characteristic absorption bands and compare them to known correlation charts

to identify the functional groups present.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular

structure from fragmentation patterns.

Materials and Equipment:

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or

Electron Impact - EI).

Sample vials

Solvents (e.g., methanol, acetonitrile, water) of high purity (LC-MS grade).

Syringe pump or direct infusion system.

Procedure:

Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture,

such as 50:50 methanol/water. A small amount of formic acid or ammonium hydroxide may

be added to promote ionization.

Instrument Setup and Data Acquisition:

Calibrate the mass spectrometer using a standard calibration solution to ensure mass

accuracy.

Introduce the sample solution into the ion source via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min).

Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

flow, and temperature) to achieve optimal ionization and signal intensity.
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Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-

500). Data can be acquired in both positive and negative ion modes to observe the

protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to deduce structural information. If available, tandem

MS (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-

induced dissociation to obtain more detailed structural information.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxypyridine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098498#spectroscopic-data-for-3-methoxypyridine-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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